molecular formula C26H27FO B14328659 4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene CAS No. 97479-14-6

4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene

Cat. No.: B14328659
CAS No.: 97479-14-6
M. Wt: 374.5 g/mol
InChI Key: IPVCOWPDMCONFB-UHFFFAOYSA-N
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Description

4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene is an organic compound with a complex structure that includes multiple aromatic rings and various functional groups

Preparation Methods

The synthesis of 4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity.

Chemical Reactions Analysis

4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene can undergo various chemical reactions, including:

Scientific Research Applications

4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene can be compared with similar compounds such as:

Properties

CAS No.

97479-14-6

Molecular Formula

C26H27FO

Molecular Weight

374.5 g/mol

IUPAC Name

4-[4-(4-ethylphenyl)-4-methylpent-2-enyl]-1-fluoro-2-phenoxybenzene

InChI

InChI=1S/C26H27FO/c1-4-20-12-15-22(16-13-20)26(2,3)18-8-9-21-14-17-24(27)25(19-21)28-23-10-6-5-7-11-23/h5-8,10-19H,4,9H2,1-3H3

InChI Key

IPVCOWPDMCONFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)C=CCC2=CC(=C(C=C2)F)OC3=CC=CC=C3

Origin of Product

United States

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